3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1873364-08-9
VCID: VC2898569
InChI: InChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3
SMILES: CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C
Molecular Formula: C20H15Br2N
Molecular Weight: 429.1 g/mol

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole

CAS No.: 1873364-08-9

Cat. No.: VC2898569

Molecular Formula: C20H15Br2N

Molecular Weight: 429.1 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole - 1873364-08-9

Specification

CAS No. 1873364-08-9
Molecular Formula C20H15Br2N
Molecular Weight 429.1 g/mol
IUPAC Name 3,6-dibromo-9-(3,5-dimethylphenyl)carbazole
Standard InChI InChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3
Standard InChI Key ASACIWHKQZICTN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C
Canonical SMILES CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C

Introduction

Chemical Structure and Properties

3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole consists of a carbazole core with bromine atoms at positions 3 and 6, and a 3,5-dimethylphenyl group attached to the nitrogen at position 9. Based on structural analysis and comparison with related compounds, we can determine several key properties of this molecule.

The molecular formula of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is C20H15Br2N, which can be derived from:

  • The carbazole core (C12H8N)

  • Two bromine atoms at positions 3 and 6

  • A 3,5-dimethylphenyl group (C8H9) replacing the hydrogen at the nitrogen position

The molecular weight is approximately 429.15 g/mol (calculated based on atomic weights). The compound is identified in chemical databases with catalog number GD11499 and potential CAS No. 1873 .

The structure features:

  • A tricyclic carbazole system with two fused benzene rings connected by a pyrrole ring

  • Two bromine atoms providing sites for potential further functionalization

  • Two methyl groups on the phenyl ring at meta positions relative to the nitrogen bond, which would influence electronic distribution and steric properties

Structural Comparison with Related Compounds

To better understand the properties of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, it is valuable to compare it with structurally similar compounds documented in the literature.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazoleC20H15Br2N~429.15Target compound with two methyl groups
3,6-Dibromo-9-phenyl-9H-carbazoleC18H11Br2N401.10Lacks methyl groups on phenyl ring
3,6-Dibromo-9-(m-tolyl)-9H-carbazoleC19H13Br2N415.128Has only one methyl group at meta position
3,6-Dibromo-9-[3-(3,5-dimethyl-piperazin-1-yl)-propyl]-9H-carbazoleC21H25Br2N3479.3Different N-substituent (piperazine derivative)

The primary structural differences between these compounds lie in the substituent at the nitrogen position (position 9) of the carbazole core. These variations would affect several molecular properties:

  • Electronic distribution: The electron-donating methyl groups in our target compound would likely influence the electron density distribution throughout the molecule.

  • Steric hindrance: The two methyl groups introduce additional steric bulk compared to the unsubstituted phenyl derivative.

  • Solubility profile: The additional methyl groups would likely increase lipophilicity compared to 3,6-Dibromo-9-phenyl-9H-carbazole.

  • Crystal packing: The dimethyl substitution pattern would influence intermolecular interactions and solid-state arrangement.

Brominating AgentSolvent SystemTemperatureDurationExpected YieldReference Compound
N-BromosuccinimideDMF20-25°C24 hours~90%3,6-Dibromo-9-phenyl-9H-carbazole
N-BromosuccinimideEthyl acetateRoom temp.52 hours~92%3,6-Dibromo-9-phenyl-9H-carbazole
N-BromosuccinimideChloroformRoom temp.3 hours~87%3,6-Dibromo-9-phenyl-9H-carbazole
BromineDCM/acetic acid0°C to room temp.5 hours~57-88%3,6-Dibromo-9-phenyl-9H-carbazole

A typical experimental procedure might involve:

  • Dissolving 9-(3,5-dimethylphenyl)-9H-carbazole in DMF (20 mL per gram)

  • Adding N-Bromosuccinimide (2.1 equivalents) in portions while maintaining temperature control

  • Stirring at room temperature for 24 hours

  • Quenching with aqueous sodium sulfite solution

  • Isolating the product through filtration, washing, and recrystallization from toluene or ethanol

This approach is based on the successful synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole, which consistently achieves high yields (79-92%) using N-Bromosuccinimide as the brominating agent .

Applications and Research Significance

Research Significance

The significance of this compound in chemical research stems from:

  • The ability to fine-tune electronic and physical properties through specific substitution patterns

  • The potential to serve as a platform for more complex functional materials

  • Its contribution to the broader understanding of structure-property relationships in carbazole derivatives

Comparison of Synthetic Methods

The synthesis of 3,6-dibromo-carbazole derivatives has been well-studied, with various conditions reported for similar compounds. The table below summarizes key synthetic approaches that could be applicable to our target compound:

MethodReagentsConditionsAdvantagesLimitationsYield (Similar Compounds)
NBS in DMFNBS (2.1 eq), DMF20-25°C, 24hHigh yield, controllableLonger reaction time79-90%
NBS in ethyl acetateNBS (2 eq), EtOAcRT, 52hGreen solvent, high yieldVery long reaction time92%
NBS in chloroformNBS (2.1 eq), CHCl₃RT, 3hShort reaction timeLess green solvent87%
Bromine direct brominationBr₂, DCM/AcOH0°C → RT, 5hTraditional method, fastHandling of Br₂, variable yields56.9-87.8%

Structure-Property Relationships

The specific structural features of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole would influence its properties in several important ways:

Electronic Properties

  • The bromine atoms at positions 3 and 6 would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level due to their electron-withdrawing nature, potentially enhancing electron-accepting properties.

  • The methyl groups on the phenyl ring would donate electron density through inductive effects, potentially raising the HOMO (Highest Occupied Molecular Orbital) energy level.

  • This combination of effects would likely result in a modified bandgap compared to the unsubstituted or mono-methylated analogs.

Physical Properties

  • The 3,5-dimethyl substitution pattern would create a specific steric environment around the nitrogen atom, potentially affecting:

    • Torsion angle between the carbazole core and the phenyl ring

    • Molecular packing in the solid state

    • Solubility in various solvents

  • Thermal properties, including melting point and glass transition temperature, would likely differ from those of 3,6-Dibromo-9-phenyl-9H-carbazole due to the additional methyl substituents.

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